molecular formula C12H13NO3 B1295799 3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 39547-16-5

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B1295799
CAS RN: 39547-16-5
M. Wt: 219.24 g/mol
InChI Key: ZLSZCJIWILJKMR-UHFFFAOYSA-N
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Description

The compound 3-(5-methoxy-1H-indol-3-yl)propanoic acid is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in compounds with significant biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and biological activities of structurally related compounds. For instance, the synthesis of various propanoic acid derivatives with different substituents on the aromatic ring has been reported, which can offer a perspective on the potential synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions and the use of different catalysts to achieve the desired products. For example, polyphosphoric acid (PPA) has been used as a catalyst for the cyclization of methoxyphenyl propionic acids, leading to dimeric products and indanone derivatives . Similarly, the synthesis of arylidene derivatives of tetrahydrothiazole-3-yl propanoic acids has been achieved, which suggests that similar methodologies could potentially be applied to synthesize the indole derivative of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis, which provided insights into the conformational differences and hydrogen bonding patterns in the solid state . These techniques would be essential in determining the molecular structure of 3-(5-methoxy-1H-indol-3-yl)propanoic acid as well.

Chemical Reactions Analysis

The chemical reactions involving related compounds have shown that the presence of different substituents can significantly affect the reactivity and the type of products formed. For example, the use of PPA led to cyclization reactions yielding dimeric metacyclophane diones and indanone derivatives . This indicates that the functional groups present in 3-(5-methoxy-1H-indol-3-yl)propanoic acid would play a crucial role in its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical properties such as melting points and elemental composition of related compounds have been characterized . The chemical properties, including antiproliferative and antimicrobial activities, have also been evaluated, showing significant effects against various cancer cell lines and microorganisms . These findings suggest that the indole derivative could also possess interesting physical and chemical properties that warrant further investigation.

Scientific Research Applications

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology .
  • Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results indicate that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Neuroprotective Properties of IPA and 5MICA Derivatives

  • Scientific Field : Neurology .
  • Application Summary : New aryl-hydrazone hybrids of IPA and 5-methoxy-indole-2-carboxilic acid were synthesized as multifunctional neuroprotectors .
  • Methods of Application : The compounds were synthesized and then tested for their neuroprotective properties against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
  • Results or Outcomes : The 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde derivatives of 5MICA exhibited the strongest neuroprotection. All the compounds suppressed the iron-induced lipid peroxidation. The hydroxyl derivatives were also the most active in terms of deoxyribose-degradation inhibition, whereas the 3,4-dihydroxy derivatives were able to decrease the superoxide-anion generation .

Antiviral Activity of Indole Derivatives

  • Scientific Field : Virology .
  • Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Synthesis of Selected Alkaloids

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
  • Results or Outcomes : The latter, after five steps, gave compounds .

Antiviral Activity of Indole Derivatives

  • Scientific Field : Virology .
  • Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Synthesis of Selected Alkaloids

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
  • Results or Outcomes : The latter, after five steps, gave compounds .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity and skin corrosion/irritation. It may also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZCJIWILJKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960156
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methoxy-1H-indol-3-yl)propanoic acid

CAS RN

39547-16-5
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M de la Fuente Revenga… - Journal of Medicinal …, 2015 - ACS Publications
Herein we present a new family of melatonin-based compounds, in which the acetamido group of melatonin has been bioisosterically replaced by a series of reversed amides and …
Number of citations: 44 pubs.acs.org
HR Lin - Medicinal Chemistry Research, 2015 - Springer
Polygonatum odoratum (Mill.) Druce is a well-known traditional Chinese medicine exerting multi-biological functions like removing dryness, promoting secretion of fluid, and quenching …
Number of citations: 2 link.springer.com
E Proschak, P Heitel, L Kalinowsky… - Journal of medicinal …, 2017 - ACS Publications
Fatty acids beyond their role as an endogenous energy source and storage are increasingly considered as signaling molecules regulating various physiological effects in metabolism …
Number of citations: 76 pubs.acs.org
M Shu, R Yu, Y Zhang, J Wang, L Yang… - Medicinal …, 2013 - ingentaconnect.com
In this paper, VSTPV, was recruited as a novel set of structural and topological descriptors derived from principal component analysis (PCA) on 85 structural and topological variables of …
Number of citations: 20 www.ingentaconnect.com
Y Chen, Q Zhou, J Wang, Y Xu, Y Wang, J Yan… - Nature …, 2023 - nature.com
Members of the insulin superfamily regulate pleiotropic biological processes through two types of target-specific but structurally conserved peptides, insulin/insulin-like growth factors …
Number of citations: 2 www.nature.com
ET Collins - 2022 - vtechworks.lib.vt.edu
Peroxisome proliferator-activated receptor γ (PPARγ) is associated with a wide range of diseases, including type 2 diabetes mellitus (T2D). Thiazolidinediones (TZDs) are agonists of …
Number of citations: 0 vtechworks.lib.vt.edu
KR Sakharkar, MK Sakharkar… - … -genomic Approaches in …, 2022 - api.taylorfrancis.com
The elucidation of genetic causation of human diseases at the molecular level provides crucial information for developing target specific therapeutic approaches with tremendous …
Number of citations: 1 api.taylorfrancis.com
C Herrera Arozamena - 2019 - Universidad Complutense de Madrid
Number of citations: 2
MI Rodríguez Franco - 2014 - Universidad Complutense de Madrid
Number of citations: 4

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